molecular formula C25H34N2OS B13823204 Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester CAS No. 42754-20-1

Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester

Cat. No.: B13823204
CAS No.: 42754-20-1
M. Wt: 410.6 g/mol
InChI Key: DFKWICSTUMWXJN-UHFFFAOYSA-N
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Description

Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester is a complex organic compound with a unique structure that includes a pyridine ring, a cyclohexyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester typically involves multiple steps. One common method includes the reaction of 3-pyridinylcarbonimidothioate with 3,4-dimethylcyclohexanol and 4-(1,1-dimethylethyl)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s structure allows it to bind to these targets and modulate their function, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbonimidothioic acid, 3-pyridinyl-, O-(3,5-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester
  • Carbamothioic acid, N-[2-(3,5-dimethylcyclohexyl)-3-pyridinyl]-, S-[[4-(1,1-dimethylethyl)phenyl]methyl] ester

Uniqueness

Compared to similar compounds, Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester stands out due to its specific structural features, such as the positioning of the dimethylcyclohexyl group and the presence of the pyridine ring

Properties

CAS No.

42754-20-1

Molecular Formula

C25H34N2OS

Molecular Weight

410.6 g/mol

IUPAC Name

S-[(4-tert-butylphenyl)methyl] N-[2-(3,4-dimethylcyclohexyl)pyridin-3-yl]carbamothioate

InChI

InChI=1S/C25H34N2OS/c1-17-8-11-20(15-18(17)2)23-22(7-6-14-26-23)27-24(28)29-16-19-9-12-21(13-10-19)25(3,4)5/h6-7,9-10,12-14,17-18,20H,8,11,15-16H2,1-5H3,(H,27,28)

InChI Key

DFKWICSTUMWXJN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)C2=C(C=CC=N2)NC(=O)SCC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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